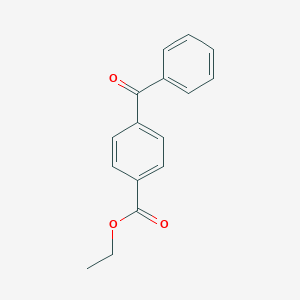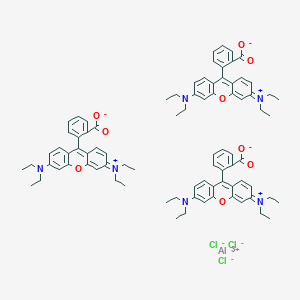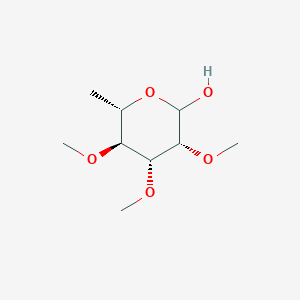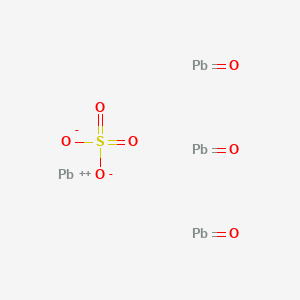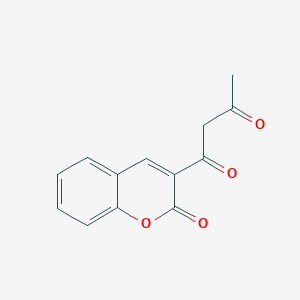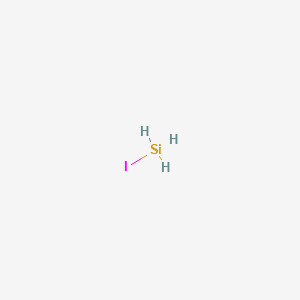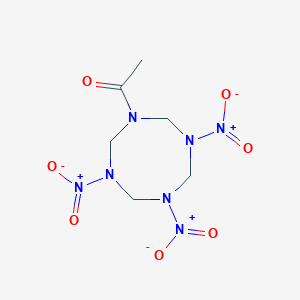
Solex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solex, also known as Soluble Extract of Lignocellulose, is a plant-based substance that has gained attention in the scientific community due to its potential applications in various fields. Solex is derived from lignocellulosic biomass, which is a complex mixture of plant materials such as wood, grass, and agricultural waste. The synthesis method of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes.
作用機序
The mechanism of action of Solex is not fully understood, but it is believed to be due to the presence of various bioactive compounds such as phenolic acids, flavonoids, and lignans. These compounds have been found to have antioxidant and anti-inflammatory properties, which may contribute to the health benefits of Solex.
生化学的および生理学的効果
Solex has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the risk of chronic diseases such as cancer and diabetes. Solex has also been found to have prebiotic effects, which may help to improve gut health and digestion.
実験室実験の利点と制限
One of the main advantages of using Solex in lab experiments is that it is a renewable and sustainable resource. It is also relatively cheap and easy to produce compared to other plant extracts. However, one of the limitations of using Solex is that it is a complex mixture of compounds, which can make it difficult to isolate and identify specific bioactive components.
将来の方向性
There are several future directions for research on Solex. One area of interest is the identification and isolation of specific bioactive compounds in Solex. This would allow for a better understanding of the mechanism of action and potential applications of Solex. Another area of interest is the development of new and innovative methods for the production of Solex, which could make it more cost-effective and sustainable. Finally, more research is needed to explore the potential applications of Solex in various fields such as biotechnology, agriculture, and medicine.
合成法
The synthesis of Solex involves the extraction of lignocellulosic biomass using a combination of physical, chemical, and enzymatic processes. The first step involves the pretreatment of the biomass, which can be done using physical methods such as milling or chemical methods such as acid or alkali treatment. The pretreatment step is essential as it helps to break down the complex structure of lignocellulosic biomass, making it easier to extract the desired components.
The second step involves the enzymatic hydrolysis of the pretreated biomass using cellulases and hemicellulases. The enzymes break down the cellulose and hemicellulose components of the biomass into simple sugars, which can then be separated and purified using various chromatography techniques. The final product obtained from this process is Solex, which is a soluble extract of lignocellulose.
科学的研究の応用
Solex has potential applications in various fields such as biotechnology, agriculture, and medicine. In biotechnology, Solex can be used as a substrate for the production of biofuels and other bioproducts. In agriculture, Solex can be used as a soil amendment to improve soil fertility and plant growth. In medicine, Solex has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes.
特性
CAS番号 |
13980-00-2 |
|---|---|
製品名 |
Solex |
分子式 |
C6H11N7O7 |
分子量 |
293.2 g/mol |
IUPAC名 |
1-(3,5,7-trinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C6H11N7O7/c1-6(14)7-2-8(11(15)16)4-10(13(19)20)5-9(3-7)12(17)18/h2-5H2,1H3 |
InChIキー |
CJYDNDLQIIGSTH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
13980-00-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



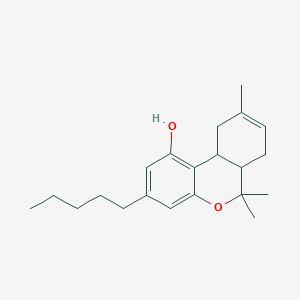
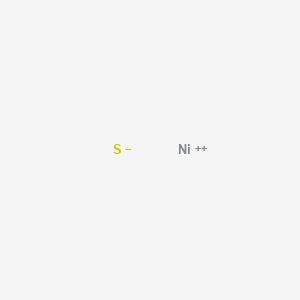
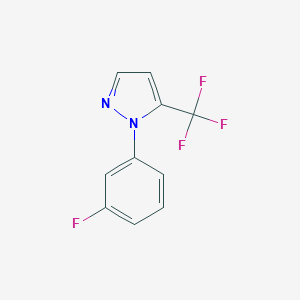
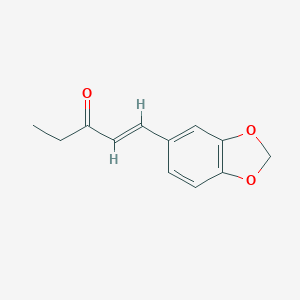
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
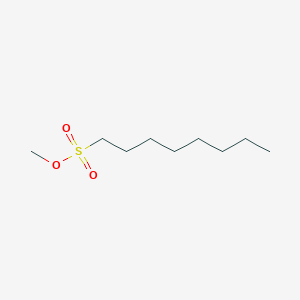
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

